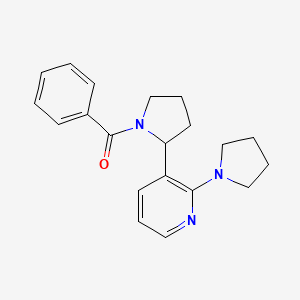
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Méthodes De Préparation
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the phenyl group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .
Analyse Des Réactions Chimiques
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases
Applications De Recherche Scientifique
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have comparable chemical properties and reactivity.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar aromatic characteristics
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C20H23N3O |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O/c24-20(16-8-2-1-3-9-16)23-15-7-11-18(23)17-10-6-12-21-19(17)22-13-4-5-14-22/h1-3,6,8-10,12,18H,4-5,7,11,13-15H2 |
Clé InChI |
BERSOEWIDDNYKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)



![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)

![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)
